![molecular formula C17H13BrClNO3 B2417285 (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide CAS No. 478078-32-9](/img/structure/B2417285.png)
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide
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Description
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound, commonly referred to as “Bromo-2-chlorobenzamide”, is a derivative of benzamide and contains both a bromo and a chloro substituent. It has a molecular weight of 331.3 g/mol and a melting point of 113-114 °C. This compound has been used as a building block for the synthesis of several novel compounds, as well as for its potential pharmacological activities.
Scientific Research Applications
Photodynamic Therapy Application
- Photodynamic Therapy : The compound is used in photodynamic therapy, particularly due to its good fluorescence properties and high singlet oxygen quantum yield, making it suitable for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antagonist Synthesis and Characterization
- CCR5 Antagonist : This compound has been involved in the synthesis and characterization of non-peptide CCR5 antagonists, which have potential applications in medical research, particularly in HIV and other immune-related conditions (Cheng De-ju, 2014), (H. Bi, 2014).
Antimicrobial and Anti-proliferative Activities
- Antimicrobial and Antiproliferative Properties : Some derivatives of this compound have shown promising results in terms of antimicrobial and anti-proliferative activities, indicating potential use in addressing bacterial infections and cancer (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Molecular Structure and Characterization
- Molecular Structure Studies : The compound's molecular structure has been studied extensively, contributing to the understanding of its chemical properties and potential applications in various fields of chemistry (Hongqi Li, Sreevidya, Narayana, Sarojini, & Yathirajan, 2008).
Synthesis of Novel Compounds
- Synthesis of Novel Compounds : Research has focused on synthesizing new compounds using (E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide as an intermediate, exploring its versatility in organic chemistry (H. Bi, 2015).
Impurity Profiling in Synthesis
- Impurity Profiling : This compound has been studied for impurity profiling in the synthesis of methylone, providing insights into the by-products and contaminants that can arise in synthetic processes (Heather, Bortz, Shimmon, & McDonagh, 2017).
properties
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-[(2-chlorophenyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClNO3/c18-13-8-16-15(22-10-23-16)7-11(13)5-6-17(21)20-9-12-3-1-2-4-14(12)19/h1-8H,9-10H2,(H,20,21)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMMLTXILPTRGD-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=CC(=O)NCC3=CC=CC=C3Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/C(=O)NCC3=CC=CC=C3Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-chlorobenzyl)-2-propenamide |
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